molecular formula C16H19ClN4O2S B2933600 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396876-46-2

2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2933600
CAS RN: 1396876-46-2
M. Wt: 366.86
InChI Key: WPRXIOYUSMQVAU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is not specified in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

Benzenesulfonamide derivatives have been synthesized and structurally characterized, showing potential as antagonists in targeting preparations for the prevention of human HIV-1 infection. For instance, Cheng De-ju (2015) discussed the synthesis of specific methylbenzenesulfonamide CCR5 antagonists, which could be candidate compounds for drug development, indicating their importance in HIV research (Cheng De-ju, 2015).

Antimicrobial and Antifungal Activity

Compounds bearing the benzenesulfonamide moieties have shown significant antimicrobial and antifungal activities. S. Y. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research suggests that benzenesulfonamide derivatives could play a crucial role in developing new antimicrobial agents (S. Y. Hassan, 2013).

Anti-Infective Evaluation and In Silico Studies

Ghada Bouz et al. (2019) prepared substituted N-(pyrazin-2-yl)benzenesulfonamides to investigate the antimicrobial activity effect of different linkers. This study highlights the potential of these compounds in anti-infective therapies, particularly against M. tuberculosis, and underscores the value of in silico studies for drug development (Ghada Bouz et al., 2019).

Herbicidal Activity

The herbicidal potential of benzenesulfonamide derivatives has been explored, with findings indicating that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides exhibit post-emergence activity on dicotyledonous weed species. This work by J. Eussen et al. (1990) suggests an agricultural application for benzenesulfonamide derivatives, providing a pathway to new herbicides (J. Eussen et al., 1990).

Anti-Plasmodium Activity

Research on pyrazolopyridine-sulfonamide derivatives has identified compounds with significant in vitro activity against Plasmodium falciparum, indicating potential applications in malaria treatment. This area of research, explored by Thais B Silva et al. (2016), demonstrates the role of benzenesulfonamide derivatives in addressing global health challenges like malaria (Thais B Silva et al., 2016).

properties

IUPAC Name

2-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-14-3-1-2-4-15(14)24(22,23)20-11-13-5-9-21(10-6-13)16-12-18-7-8-19-16/h1-4,7-8,12-13,20H,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRXIOYUSMQVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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